molecular formula C8H8FNO2S B13492183 2-(2-Fluorophenyl)ethene-1-sulfonamide

2-(2-Fluorophenyl)ethene-1-sulfonamide

Cat. No.: B13492183
M. Wt: 201.22 g/mol
InChI Key: HBKPLBQLEYPIQD-AATRIKPKSA-N
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Description

2-(2-Fluorophenyl)ethene-1-sulfonamide is an organic compound characterized by the presence of a fluorophenyl group attached to an ethene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)ethene-1-sulfonamide typically involves the reaction of 2-fluorobenzene with ethene sulfonamide under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)ethene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.

Scientific Research Applications

2-(2-Fluorophenyl)ethene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)ethene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, depending on the target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluorophenyl)ethene-1-sulfonamide is unique due to the position of the fluorine atom and the presence of the ethene group, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C8H8FNO2S

Molecular Weight

201.22 g/mol

IUPAC Name

(E)-2-(2-fluorophenyl)ethenesulfonamide

InChI

InChI=1S/C8H8FNO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-6H,(H2,10,11,12)/b6-5+

InChI Key

HBKPLBQLEYPIQD-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/S(=O)(=O)N)F

Canonical SMILES

C1=CC=C(C(=C1)C=CS(=O)(=O)N)F

Origin of Product

United States

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